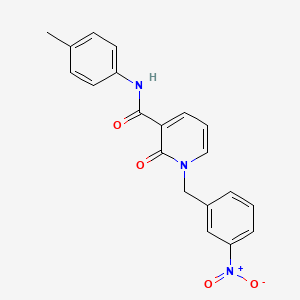

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as NBDP, is a compound that has gained significant attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of dihydropyridine derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

Photosensitive protecting groups, including those with nitrobenzyl components similar to 1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, have significant implications in synthetic chemistry. Their ability to be removed under light exposure makes them invaluable in the development of photoresponsive materials and the controlled release of active compounds in drug delivery systems (Amit, Zehavi, & Patchornik, 1974).

Photochromic Materials

The study of photochromism, especially in compounds related to ortho-nitrobenzylpyridines, reveals their potential in photon-based electronics due to their solid-state photochromic activity and polystability. These properties suggest applications in developing new materials for optical data storage and sensors (Naumov, 2006).

Synthetic Organic Chemistry

In synthetic organic chemistry, 1,2-oxazines and related compounds, which share a similar core structure with the compound , are synthesized through cyclization reactions. These reactions are critical for creating complex organic molecules, indicating the potential use of the compound in synthesizing novel organic materials with specific functionalities (Sainsbury, 1991).

Enzyme Modeling

The modeling of enzyme structures, such as nitrile hydratase, involves compounds that mimic the active sites of enzymes. Compounds with specific functional groups, similar to those in this compound, can serve as models to understand enzyme mechanisms and aid in the design of biomimetic catalysts (Mascharak, 2002).

Wirkmechanismus

Target of Action

Compounds like “1-(3-nitrobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide” often target proteins or enzymes in the body due to their ability to form stable interactions with amino acid residues in the active sites of these targets .

Mode of Action

The compound could interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity or blocking receptor binding sites. This interaction often results in a change in the conformation or activity of the target, which can lead to downstream effects .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt the normal flow of that pathway and lead to changes in the levels of certain metabolites .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its chemical structure, solubility, and stability. For example, compounds with high lipophilicity often have good absorption and distribution but may be metabolized and excreted more slowly .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to a decrease in the production of certain cellular components or an increase in the accumulation of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds may be more stable and effective at physiological pH and temperature .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-7-9-16(10-8-14)21-19(24)18-6-3-11-22(20(18)25)13-15-4-2-5-17(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOPPHPJDSHNQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)

![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)

![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)